molecular formula C16H6F5NO2 B8582011 2-Quinolinecarboxylic acid, pentafluorophenyl ester CAS No. 148315-27-9

2-Quinolinecarboxylic acid, pentafluorophenyl ester

Cat. No.: B8582011
CAS No.: 148315-27-9
M. Wt: 339.22 g/mol
InChI Key: JURPUYSGCRUJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinolinecarboxylic acid, pentafluorophenyl ester is a useful research compound. Its molecular formula is C16H6F5NO2 and its molecular weight is 339.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

148315-27-9

Molecular Formula

C16H6F5NO2

Molecular Weight

339.22 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) quinoline-2-carboxylate

InChI

InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-5-7-3-1-2-4-8(7)22-9/h1-6H

InChI Key

JURPUYSGCRUJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried single necked round bottom flask was charged with 15.0 g quinaldic acid (86.6 mmol), 20.8 g pentafluorophenol (113 mmol), and 200 mL THF. The suspension was stirred, and 18.3 g EDC (95.3 mmol) was added in one portion. Vigorous stirring was continued at room temperature for two hours, during which time a gummy precipitate formed at the bottom of the flask. The solution was decanted from the gum, and the gum was washed with CH2C12. The combined organic layers were diluted with hexane and washed once with 50 mL 0.1N NaHSO4, twice with 50 mL 1N K2CO3, and once with 50 mL brine. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo, affording a pale pink solid. The solid was dissolved in 30 mL hot diethyl ether and 400 mL hot hexane was added. The solution was allowed to cool to room temperature, and then to 0° C. over a period af 1.5 hours. The desired product was collected as colorless needles (21.6 g, 73%) by filtration.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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